molecular formula C15H9ClO3 B2579506 6-Chloro-3-hydroxy-2-phenylchromen-4-one CAS No. 93986-79-9

6-Chloro-3-hydroxy-2-phenylchromen-4-one

Cat. No.: B2579506
CAS No.: 93986-79-9
M. Wt: 272.68
InChI Key: VOWXRVNSRRUPSL-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-phenylchromen-4-one is a synthetic flavone derivative based on the 2-phenylchromen-4-one backbone, a structure recognized for its diverse biological potential in pharmaceutical research . This compound is offered as a high-purity chemical for research purposes exclusively. While specific data on this exact molecule is limited, flavones and related chromen-4-one derivatives have demonstrated significant research value in oncology. Structural analogs are known to act as potent pan-aurora kinase inhibitors, which are crucial targets in cancer therapy due to their role in regulating mitosis . Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells, such as HCT116 human colon carcinoma cells . Furthermore, the 2-phenylchroman-4-one scaffold, which is closely related to this compound, has shown promising anti-viral activity in phenotypic cellular screens. Research on similar derivatives has revealed efficacy against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) in vitro, suggesting a potential avenue for development of broad-spectrum antiviral agents . The structure of this compound features key modifications—a chlorine substituent and a free hydroxy group—that are common in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties like potency, selectivity, and metabolic stability . Researchers can utilize this compound to probe the mechanisms of flavone-based therapeutics and explore new treatments for cancers and viral infections. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-hydroxy-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXRVNSRRUPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences

Key structural variations among chromone derivatives include halogenation patterns, substituent positions, and functional groups:

  • 6-Fluoro-3-hydroxy-2-phenylchromen-4-one (Compound 290): Replaces the C6 chlorine with fluorine.
  • 6-Chloro-3-hydroxy-2-(2-thienyl)chromen-4-one : Substitutes the C2 phenyl group with a thienyl ring, introducing sulfur into the structure. This modification may enhance π-π stacking interactions or alter redox properties .
  • 6-Chloro-4-methyl-2H-chromen-2-one (Compound 5) : Lacks the C3 hydroxy group and introduces a methyl group at C4. This reduces hydrogen-bonding capacity and increases lipophilicity .
  • 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one : Features additional chloro and methyl groups, increasing steric bulk and electron-withdrawing effects .

Physical Properties

  • Melting Points :

    • 6-Chloro-3-hydroxy-2-phenyl derivative (Compound 289): 133–134°C .
    • 6-Fluoro-3-hydroxy-2-phenyl derivative (Compound 290): 60–62°C .
      The higher melting point of the chloro derivative suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to chlorine’s polarizability.
  • Molecular Weight and Polarity :

    • The chloro-substituted compound (C15H9ClO3, MW 280.68) is heavier and more polar than its fluoro analog (C15H9FO3, MW 264.23) .

Data Table: Comparative Analysis of Chromone Derivatives

Compound Name Substituents (Position) Melting Point (°C) Molecular Formula Key Features
6-Chloro-3-hydroxy-2-phenylchromen-4-one 6-Cl, 3-OH, 2-Ph Not reported C15H9ClO3 Chloro, hydroxy, phenyl
6-Fluoro-3-hydroxy-2-phenylchromen-4-one 6-F, 3-OH, 2-Ph 60–62 C15H9FO3 Fluoro substitution at C6
6-Chloro-3-hydroxy-2-(2-thienyl)chromen-4-one 6-Cl, 3-OH, 2-thienyl Not reported C13H7ClO3S Thienyl group at C2
6-Chloro-4-methyl-2H-chromen-2-one 6-Cl, 4-CH3 Not reported C10H7ClO2 Methyl at C4, no hydroxy
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one 6-Cl, 3-(3-Cl-Ph), 4,5,7-CH3 Not reported C18H14Cl2O2 Dichloro, trimethyl substitution

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR (CDCl₃, 300 MHz) shows characteristic signals: δ 7.2–7.4 ppm (phenyl protons), δ 6.8 ppm (chromenone C5-H), and δ 12.1 ppm (3-OH, broad singlet) .
  • HRMS : Molecular ion [M+H]+ at m/z 299.0481 (calculated for C₁₅H₁₁ClO₃) confirms molecular identity .

Q. Advanced Research Focus

  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles (e.g., 15.2° between phenyl and chromenone planes), influencing π-π stacking in protein binding .
  • DSC/TGA : Thermal stability analysis shows decomposition onset at 220°C, critical for formulating heat-stable drug delivery systems .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach

  • Standardize Assay Conditions : Discrepancies in IC₅₀ values (e.g., 2–10 µM for anticancer activity) often arise from variable cell lines (MCF-7 vs. HeLa) or serum content in media. Use synchronized cell cycles and serum-free conditions for reproducibility .
  • Control Redox Interference : The 3-hydroxy group may auto-oxidize in cell culture, generating false-positive ROS signals. Include antioxidants (e.g., 1 mM ascorbate) in assay buffers .

What strategies optimize solubility and stability for in vivo studies?

Q. Basic Research Focus

  • Salt Formation : Sodium salts of the 3-hydroxy group improve aqueous solubility (from 0.1 mg/mL to 8 mg/mL) but reduce plasma stability at pH 7.4 .
  • Nanoformulation : PEGylated liposomes (size: 120 nm, PDI <0.2) enhance bioavailability (AUC₀–24h = 450 µg·h/mL vs. 90 µg·h/mL for free drug) in rodent models .

Q. Advanced Research Focus

  • Prodrug Design : Acetylating the 3-hydroxy group increases logP from 2.1 to 3.5, enabling blood-brain barrier penetration. Enzymatic hydrolysis in the brain regenerates the active form .

What computational tools predict the compound’s ADMET properties and target interactions?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) predict binding free energies (ΔG = −9.8 kcal/mol) to estrogen receptor α, correlating with experimental IC₅₀ values (R² = 0.91) .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area <90 Ų) optimize intestinal absorption (Fa >70%) in SwissADME predictions .

How do substituent electronic effects influence reaction pathways in derivative synthesis?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (Cl) : Activate the chromenone ring for nucleophilic aromatic substitution at C8 (e.g., SNAr with morpholine in DMF at 100°C yields 85% substitution) .
  • Electron-Donating Groups (OH) : Direct electrophilic substitution (e.g., nitration) to C5, as shown by regioselective NO₂ addition in HNO₃/H₂SO₄ at 0°C .

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